

Application Notes and Protocols for Carbenicillin Disodium in Recombinant Protein Expression

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Compound of Interest

Compound Name: Carbenicillin Disodium

Cat. No.: B001278

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Carbenicillin Disodium is a semi-synthetic penicillin antibiotic that serves as a crucial selective agent in molecular biology, particularly for the expression of recombinant proteins in bacteria. Its superior stability compared to ampicillin makes it a preferred choice for preventing the growth of non-transformed cells and reducing the occurrence of satellite colonies, thereby ensuring the integrity of the selected clones. This document provides detailed application notes and protocols for the effective use of **Carbenicillin Disodium**.

Mechanism of Action

Carbenicillin belongs to the β -lactam group of antibiotics and functions by inhibiting the synthesis of the bacterial cell wall.[1][2][3] Specifically, it targets and acylates the penicillin-sensitive transpeptidase, an enzyme essential for the cross-linking of peptidoglycan strands.[3][4] This disruption of the cell wall structure leads to cell lysis and death, particularly in actively dividing bacteria.[2] The resistance to carbenicillin is conferred by the enzyme β -lactamase, which hydrolyzes the β -lactam ring, rendering the antibiotic inactive.[1][2] Plasmids used in recombinant protein expression often carry the β -lactamase gene (bla), allowing for the selection of transformed bacteria.

Advantages Over Ampicillin

Carbenicillin is often favored over ampicillin for several key reasons:

- **Enhanced Stability:** Carbenicillin exhibits greater stability in culture media, being more resistant to degradation by heat and changes in pH.[\[1\]](#)[\[5\]](#)[\[6\]](#) This ensures sustained selective pressure over longer incubation periods and in large-scale cultures.[\[1\]](#)[\[5\]](#)
- **Reduced Satellite Colonies:** The higher stability of carbenicillin leads to a significant reduction in the formation of satellite colonies.[\[5\]](#)[\[6\]](#)[\[7\]](#) Satellite colonies are small, non-resistant colonies that can grow in the zone of antibiotic degradation around a resistant colony, a common issue with the less stable ampicillin.[\[5\]](#)[\[7\]](#)
- **Consistent Selection:** Due to its stability, carbenicillin provides a more consistent and reliable selection of transformed bacteria, which is critical for reproducible experimental outcomes.[\[6\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of **Carbenicillin Disodium**.

Table 1: Recommended Concentrations and Storage

Parameter	Value	Reference
Stock Solution Concentration	50 - 100 mg/mL in sterile water or 50% ethanol	[1] [8] [9]
Working Concentration in Media	20 - 100 µg/mL	[1] [10] [11]
Stock Solution Storage	-20°C for up to 1 year	[8] [9]
Selective Plate Storage	4°C for approximately 1 month	[12]
Stability in Media at 37°C	Approximately 3 days	[13] [14]

Table 2: Comparison with Ampicillin

Feature	Carbenicillin Disodium	Ampicillin	Reference
Stability in Media	More stable	Less stable, sensitive to heat and pH	[1][5][6]
Satellite Colony Formation	Significantly reduced	Prone to formation	[5][6][7][15]
Relative Cost	Higher	Lower	[6][15]
Resistance Gene	bla (β -lactamase)	bla (β -lactamase)	[1][16]

Experimental Protocols

Protocol 1: Preparation of Carbenicillin Disodium Stock Solution (50 mg/mL)

Materials:

- **Carbenicillin Disodium** salt
- Sterile, deionized or distilled water
- Sterile 15 mL conical tube or appropriate vessel
- 0.22 μ m syringe filter
- Sterile syringe
- Sterile microcentrifuge tubes for aliquoting

Procedure:

- Weigh 0.5 g of **Carbenicillin Disodium** powder and transfer it to the sterile conical tube.[8]
[9]
- Add 10 mL of sterile water to the tube.[8][9]

- Vortex or mix thoroughly until the powder is completely dissolved.[\[17\]](#)
- Draw the solution into a sterile syringe.
- Attach a 0.22 μm syringe filter to the syringe.[\[8\]](#)[\[9\]](#)
- Filter-sterilize the solution into a new sterile conical tube or directly into sterile microcentrifuge tubes.[\[8\]](#)[\[10\]](#)
- Aliquot the sterile stock solution into appropriate volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
- Label the aliquots clearly with the name, concentration, and date.
- Store the aliquots at -20°C for up to one year.[\[8\]](#)[\[9\]](#)

Protocol 2: Preparation of Selective LB Agar Plates

Materials:

- Luria-Bertani (LB) agar powder
- Deionized or distilled water
- Autoclave
- Sterile petri dishes
- **Carbenicillin Disodium** stock solution (50 mg/mL)
- Water bath or incubator set to $50-55^{\circ}\text{C}$

Procedure:

- Prepare LB agar according to the manufacturer's instructions (typically 32 g of LB agar powder per 1 L of water).[\[18\]](#)
- Autoclave the LB agar solution for 15-20 minutes at 121°C .[\[18\]](#)

- After autoclaving, cool the molten agar in a 50-55°C water bath. This is crucial to prevent degradation of the antibiotic.
- Once the agar has cooled, add the **Carbenicillin Disodium** stock solution to a final concentration of 50-100 µg/mL. For a final concentration of 100 µg/mL, add 2 mL of a 50 mg/mL stock solution per 1 L of LB agar.
- Swirl the flask gently to ensure even distribution of the antibiotic. Avoid introducing air bubbles.
- Pour the agar into sterile petri dishes (approximately 20-25 mL per 100 mm plate).
- Allow the plates to solidify at room temperature.
- Once solidified, store the plates inverted at 4°C.

Protocol 3: Bacterial Transformation and Selection

Materials:

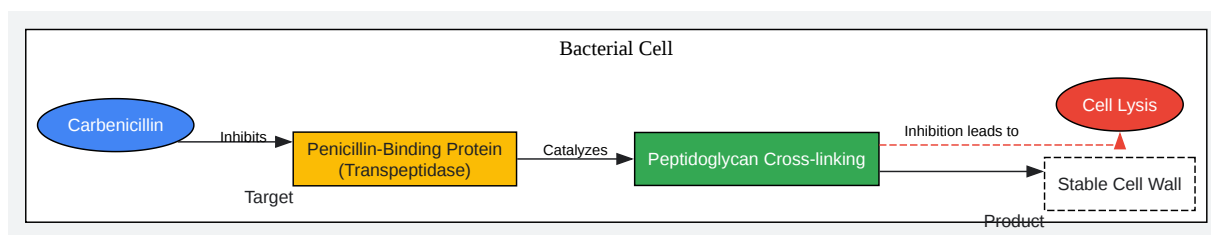
- Chemically competent E. coli cells
- Plasmid DNA containing the ampicillin/carbenicillin resistance gene (bla)
- LB broth
- Selective LB agar plates containing carbenicillin
- Incubator at 37°C
- Ice
- Water bath at 42°C

Procedure:

- Thaw a vial of competent E. coli cells on ice.
- Add 1-5 µL of plasmid DNA to the competent cells. Gently mix by flicking the tube.

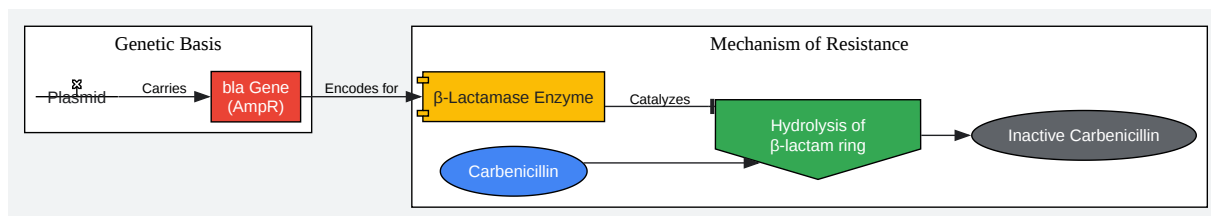
- Incubate the cell/DNA mixture on ice for 20-30 minutes.
- Heat-shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.
- Immediately transfer the tube back to ice for 2 minutes.
- Add 250-500 µL of pre-warmed (room temperature) LB broth to the cells.
- Incubate the cells at 37°C for 1 hour with gentle shaking to allow for the expression of the antibiotic resistance gene.
- Plate 50-200 µL of the cell suspension onto the pre-warmed selective LB agar plates containing carbenicillin.
- Incubate the plates overnight (12-16 hours) at 37°C.
- The following day, colonies containing the plasmid with the bla gene will have grown on the selective plates.

Visualizations



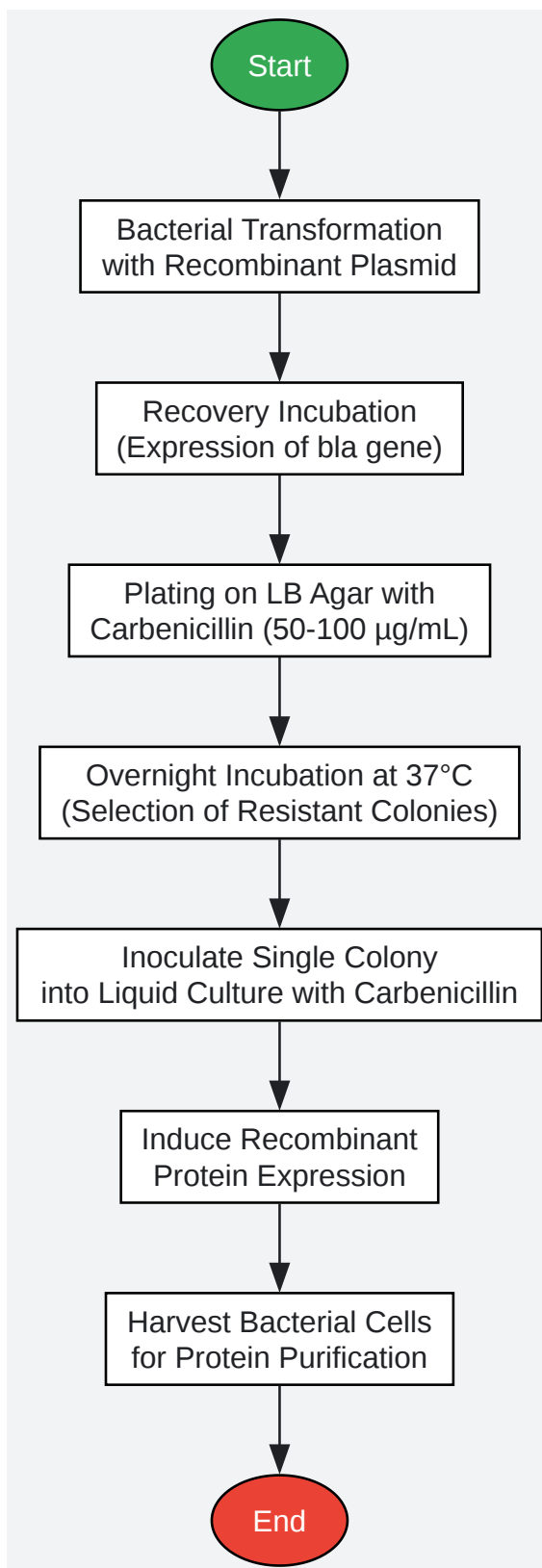
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Caption: Mechanism of action of Carbenicillin in bacteria.



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Caption: β -Lactamase mediated resistance to Carbenicillin.



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Caption: Workflow for recombinant protein expression using Carbenicillin.

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